molecular formula C15H14ClNO2S B13362194 N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide

N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide

Cat. No.: B13362194
M. Wt: 307.8 g/mol
InChI Key: NSNNQFCZJXHJFO-SFQUDFHCSA-N
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Description

N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide is an organic compound characterized by the presence of a chlorophenyl group and a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide typically involves the condensation of 2-chloroacetophenone with 4-methylbenzenesulfonamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially altering membrane permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2-Chlorophenyl)ethylidene)isonicotinohydrazide
  • N-(1-(2-Chlorophenyl)ethylidene)-2-pyrazinecarbohydrazide

Uniqueness

N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide is unique due to the presence of both a chlorophenyl group and a methylbenzenesulfonamide moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H14ClNO2S

Molecular Weight

307.8 g/mol

IUPAC Name

(NE)-N-[1-(2-chlorophenyl)ethylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H14ClNO2S/c1-11-7-9-13(10-8-11)20(18,19)17-12(2)14-5-3-4-6-15(14)16/h3-10H,1-2H3/b17-12+

InChI Key

NSNNQFCZJXHJFO-SFQUDFHCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC=CC=C2Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC=CC=C2Cl

Origin of Product

United States

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